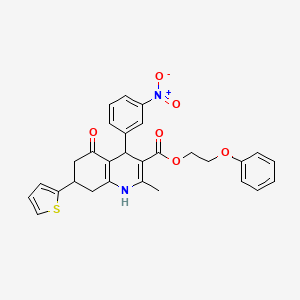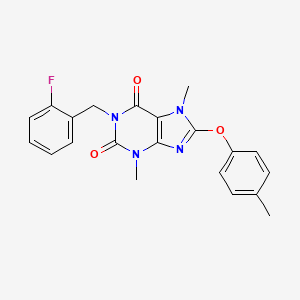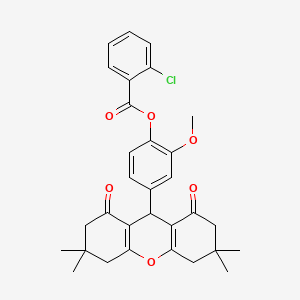![molecular formula C27H28N2O B11615511 3-[(Dibenzylamino)methyl]-2,7,8-trimethylquinolin-4-ol](/img/structure/B11615511.png)
3-[(Dibenzylamino)methyl]-2,7,8-trimethylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(ジベンジルアミノ)メチル]-2,7,8-トリメチルキノリン-4-オールは、分子式C27H28N2Oの有機化合物です。これは、複素環式芳香族有機化合物であるキノリンの誘導体です。この化合物は、ジベンジルアミノ基とトリメチル基で置換されたキノリンコアを含む、ユニークな構造特徴で知られています。これらの構造修飾は、化合物に独特の化学的および物理的特性を付与し、さまざまな科学研究分野で興味深いものとなっています。
準備方法
合成経路と反応条件
3-[(ジベンジルアミノ)メチル]-2,7,8-トリメチルキノリン-4-オールの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つには、次の手順が含まれます。
キノリンコアの形成: キノリンコアは、酸化剤の存在下でアニリン誘導体とグリセロールおよび硫酸を環化させるスクラウプ合成によって合成できます。
トリメチル基の導入: トリメチル基は、フリーデル・クラフツアルキル化によって導入できます。この反応では、キノリンコアは、アルミニウムクロリドなどのルイス酸触媒の存在下で、ヨウ化メチルなどのメチル化剤と反応します。
ジベンジルアミノ基の付加: ジベンジルアミノ基は、求核置換反応によって導入できます。これは、塩基性条件下で、キノリン誘導体とジベンジルアミンを反応させることを含みます。
工業生産方法
3-[(ジベンジルアミノ)メチル]-2,7,8-トリメチルキノリン-4-オールの工業生産は、同様の合成経路を伴う場合がありますが、大規模生産に最適化されています。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーや結晶化などの効率的な精製技術の使用が含まれ、高収率と高純度が保証されます。
化学反応の分析
反応の種類
3-[(ジベンジルアミノ)メチル]-2,7,8-トリメチルキノリン-4-オールは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化でき、キノリンN-オキシドを生成します。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元反応を行うことができ、還元されたキノリン誘導体を生成します。
置換: この化合物は、特にベンジル位で、水素化ナトリウムやハロアルカンなどの試薬を使用して求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド(DMF)中の水素化ナトリウムとハロアルカン。
生成される主な生成物
酸化: キノリンN-オキシド。
還元: 還元されたキノリン誘導体。
置換: アルキル化されたキノリン誘導体。
4. 科学研究への応用
3-[(ジベンジルアミノ)メチル]-2,7,8-トリメチルキノリン-4-オールは、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物学的活性について研究されています。
医学: 特に、特定の生物学的経路を標的とする新薬の開発における潜在的な治療応用について調査されています。
産業: ユニークな構造的特性により、染料、顔料、その他の特殊化学品の開発に使用されています。
科学的研究の応用
3-[(Dibenzylamino)methyl]-2,7,8-trimethylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique structural properties.
作用機序
3-[(ジベンジルアミノ)メチル]-2,7,8-トリメチルキノリン-4-オールの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、特定の酵素、受容体、またはシグナル伝達経路の阻害剤または活性化剤として機能する可能性があります。たとえば、DNA複製または修復に関与する酵素の活性を阻害し、抗がん剤としての潜在的な用途につながる可能性があります。正確な分子標的および経路は、特定の用途および使用コンテキストによって異なります。
6. 類似化合物の比較
類似化合物
2,7,8-トリメチルキノリン-4-オール: ジベンジルアミノ基を欠いており、化学的および生物学的特性が異なります。
3-(アミノメチル)-2,7,8-トリメチルキノリン-4-オール: ジベンジルアミノ基の代わりにアミノメチル基を含んでおり、反応性と用途が異なります。
3-[(ジベンジルアミノ)メチル]-キノリン-4-オール: トリメチル基を欠いており、全体的な安定性と反応性に影響を与えます。
独自性
3-[(ジベンジルアミノ)メチル]-2,7,8-トリメチルキノリン-4-オールは、ジベンジルアミノ基とトリメチル基の両方が存在することで独自であり、独特の化学反応性と潜在的な生物学的活性を付与します。これらの官能基の組み合わせにより、さまざまな科学研究用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
2,7,8-Trimethylquinolin-4-ol: Lacks the dibenzylamino group, resulting in different chemical and biological properties.
3-(Aminomethyl)-2,7,8-trimethylquinolin-4-ol: Contains an aminomethyl group instead of a dibenzylamino group, leading to variations in reactivity and applications.
3-[(Dibenzylamino)methyl]-quinolin-4-ol: Lacks the trimethyl groups, affecting its overall stability and reactivity.
Uniqueness
3-[(Dibenzylamino)methyl]-2,7,8-trimethylquinolin-4-ol is unique due to the presence of both dibenzylamino and trimethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific research applications.
特性
分子式 |
C27H28N2O |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
3-[(dibenzylamino)methyl]-2,7,8-trimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C27H28N2O/c1-19-14-15-24-26(20(19)2)28-21(3)25(27(24)30)18-29(16-22-10-6-4-7-11-22)17-23-12-8-5-9-13-23/h4-15H,16-18H2,1-3H3,(H,28,30) |
InChIキー |
OFTKBKQNTBZJOS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11615430.png)

![6-Bromo-3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one](/img/structure/B11615448.png)
![2-[(2-furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615452.png)
![2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide](/img/structure/B11615458.png)
![3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B11615476.png)
![2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11615477.png)
![6-imino-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615478.png)
![5-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid](/img/structure/B11615484.png)

![(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11615487.png)

![1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11615508.png)
![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11615510.png)
